molecular formula C18H13N5O4 B11698282 N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B11698282
M. Wt: 363.3 g/mol
InChI Key: UEOQXAHFABRAIU-UFFVCSGVSA-N
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Description

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a nitropyridine moiety and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-nitropyridine-2-ol with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions to form the intermediate compound. This intermediate is then reacted with pyridine-3-carbohydrazide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is unique due to its combination of a nitropyridine moiety and a carbohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13N5O4

Molecular Weight

363.3 g/mol

IUPAC Name

N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C18H13N5O4/c24-18(14-2-1-9-19-11-14)22-21-10-13-3-6-16(7-4-13)27-17-8-5-15(12-20-17)23(25)26/h1-12H,(H,22,24)/b21-10+

InChI Key

UEOQXAHFABRAIU-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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